methyl (2E)-2-cyano-2-(5-nitro-1H-pyridin-2-ylidene)acetate
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Overview
Description
Methyl (2E)-2-cyano-2-(5-nitro-1H-pyridin-2-ylidene)acetate is an organic compound that belongs to the class of nitriles and nitro compounds. It features a pyridine ring substituted with a nitro group and a cyano group, making it a compound of interest in various chemical and pharmaceutical research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2E)-2-cyano-2-(5-nitro-1H-pyridin-2-ylidene)acetate typically involves the reaction of a pyridine derivative with appropriate nitrile and ester groups. Common synthetic routes may include:
Nitration of Pyridine Derivatives: Starting with a pyridine derivative, nitration can be achieved using nitric acid and sulfuric acid.
Formation of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using cyanide salts.
Esterification: The final step involves esterification to form the methyl ester group.
Industrial Production Methods
Industrial production methods would likely involve large-scale nitration and esterification processes, with careful control of reaction conditions to ensure high yield and purity. Catalysts and solvents may be used to optimize the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form amino derivatives.
Reduction: The cyano group can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a catalyst.
Nucleophiles: Sodium cyanide, ammonia.
Major Products Formed
Amino Derivatives: From the reduction of the nitro group.
Amine Derivatives: From the reduction of the cyano group.
Substituted Pyridines: From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic reactions due to its functional groups.
Biology
Biological Activity Studies: Investigated for potential biological activities such as antimicrobial or anticancer properties.
Medicine
Drug Development: Explored as a potential lead compound in drug discovery due to its unique structure.
Industry
Material Science:
Mechanism of Action
The mechanism of action of methyl (2E)-2-cyano-2-(5-nitro-1H-pyridin-2-ylidene)acetate would depend on its specific application. Generally, the compound may interact with biological targets through its nitro and cyano groups, which can participate in various biochemical reactions. The exact molecular targets and pathways would require detailed experimental studies.
Comparison with Similar Compounds
Similar Compounds
Methyl (2E)-2-cyano-2-(5-nitro-1H-pyridin-2-ylidene)acetate: Unique due to its specific substitution pattern on the pyridine ring.
Other Nitro Pyridines: Compounds with similar nitro and cyano groups but different substitution patterns.
Nitrile Esters: Compounds with similar ester and cyano groups but different aromatic rings.
Uniqueness
This compound is unique due to the combination of its functional groups and the specific positions of these groups on the pyridine ring, which can result in distinct chemical and biological properties.
Properties
IUPAC Name |
methyl (2E)-2-cyano-2-(5-nitro-1H-pyridin-2-ylidene)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O4/c1-16-9(13)7(4-10)8-3-2-6(5-11-8)12(14)15/h2-3,5,11H,1H3/b8-7+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCCVKFVOTUBORA-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=C1C=CC(=CN1)[N+](=O)[O-])C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C(=C/1\C=CC(=CN1)[N+](=O)[O-])/C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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